

Thermodynamic Properties of Formyl Chloride

Formation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formyl chloride*

Cat. No.: *B3050398*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties associated with the formation of **formyl chloride** (HCOCl). Due to its inherent instability, understanding the thermodynamics of **formyl chloride** is crucial for its application in chemical synthesis, particularly in processes where it is generated in situ. This document summarizes key thermodynamic data, outlines experimental methodologies for their determination, and visualizes relevant chemical pathways.

Core Thermodynamic Data

The thermodynamic stability of a compound is fundamentally described by its standard enthalpy of formation (ΔH_f°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔG_f°). These values for **formyl chloride** in the gaseous state are presented below.

Thermodynamic Property	Symbol	Value	Units
Standard Enthalpy of Formation (298.15 K)	ΔH_f°	-182.81 ± 0.93	kJ/mol
Standard Molar Entropy (298.15 K)	S°	263.33	J/(mol·K)
Standard Gibbs Free Energy of Formation (298.15 K)	ΔG_f°	-181.68	kJ/mol

Note: The value for the standard Gibbs free energy of formation was calculated using the equation $\Delta G_f^\circ = \Delta H_f^\circ - T\Delta S^\circ_{\text{rxn}}$, where $\Delta S^\circ_{\text{rxn}}$ is the entropy change of the formation reaction from the elements in their standard states.

Experimental Protocols

The determination of the thermodynamic properties of an unstable molecule like **formyl chloride** requires specialized experimental and computational techniques. The values presented in this guide are primarily derived from the Active Thermochemical Tables (ATcT), which utilize a network approach combining experimental data and high-level theoretical calculations.

Determination of Standard Enthalpy of Formation (Calorimetry)

The standard enthalpy of formation of a compound is typically determined using calorimetric methods. For a highly reactive and unstable species like **formyl chloride**, direct measurement is challenging. However, the principles of calorimetry that underpin the thermochemical network data are as follows:

- **Reaction Selection:** A reaction involving the compound of interest is chosen that goes to completion with well-defined products. For **formyl chloride**, a suitable reaction could be its decomposition or a reaction where it is a reactant.

- **Calorimeter Setup:** A calorimeter, an insulated device to measure heat flow, is used. For reactions involving gases, a bomb calorimeter (constant volume) or a flow calorimeter might be employed. For solution-phase reactions, a reaction calorimeter (constant pressure) is used.
- **Temperature Measurement:** The temperature of the calorimeter and its contents is precisely monitored before, during, and after the reaction.
- **Heat Capacity Calibration:** The heat capacity of the calorimeter is determined by conducting a reaction with a known enthalpy change or by using an electrical heater.
- **Enthalpy Calculation:** The heat evolved or absorbed during the reaction (q_{rxn}) is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy change of the reaction (ΔH_{rxn}) is then determined.
- **Hess's Law Application:** The standard enthalpy of formation of the target compound is then calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken. This involves using the experimentally determined ΔH_{rxn} along with the known standard enthalpies of formation of the other reactants and products in the reaction.

Due to the instability of **formyl chloride**, these experiments would likely be conducted at low temperatures to slow down decomposition, or the **formyl chloride** would be generated in situ within the calorimeter.

Determination of Standard Molar Entropy (Spectroscopy and Statistical Mechanics)

The standard molar entropy of a molecule is determined from its molecular properties, which are obtained from spectroscopic measurements and quantum chemical calculations.

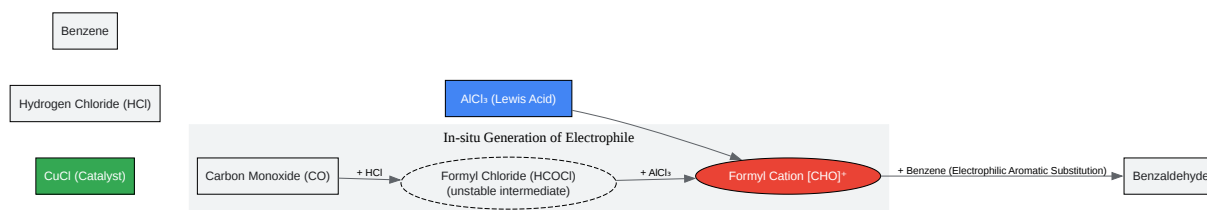
- **Spectroscopic Analysis:** The vibrational frequencies of the molecule are determined using infrared (IR) and Raman spectroscopy. Rotational constants are typically obtained from microwave spectroscopy.
- **Molecular Partition Function:** The spectroscopic data are used to calculate the molecular partition function (q), which describes how the energy of the molecule is distributed among

its various quantum states (translational, rotational, vibrational, and electronic).

- Statistical Mechanics Calculation: The standard molar entropy (S°) is then calculated from the molecular partition function using the principles of statistical mechanics. The Sackur-Tetrode equation is used for translational entropy, and standard formulas are used for the rotational, vibrational, and electronic contributions.

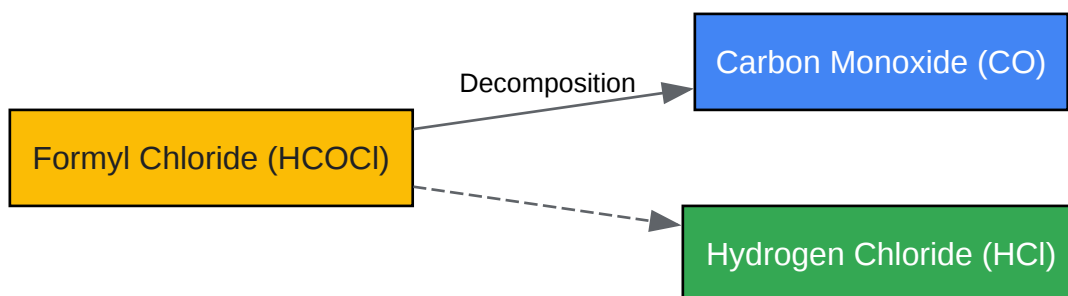
Chemical Pathways and Logical Relationships

The following diagrams illustrate the formation and decomposition of **formyl chloride**, as well as the logical relationship between its key thermodynamic properties.



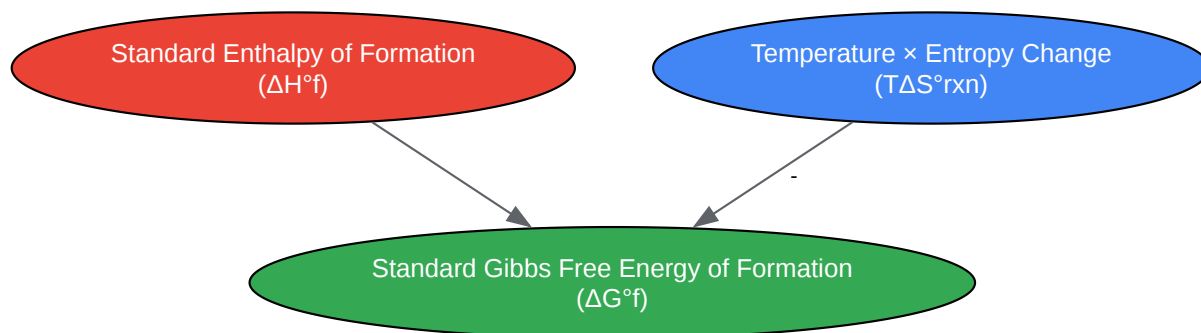
[Click to download full resolution via product page](#)

*Gatterman-Koch reaction pathway for the in-situ formation of **formyl chloride**.*



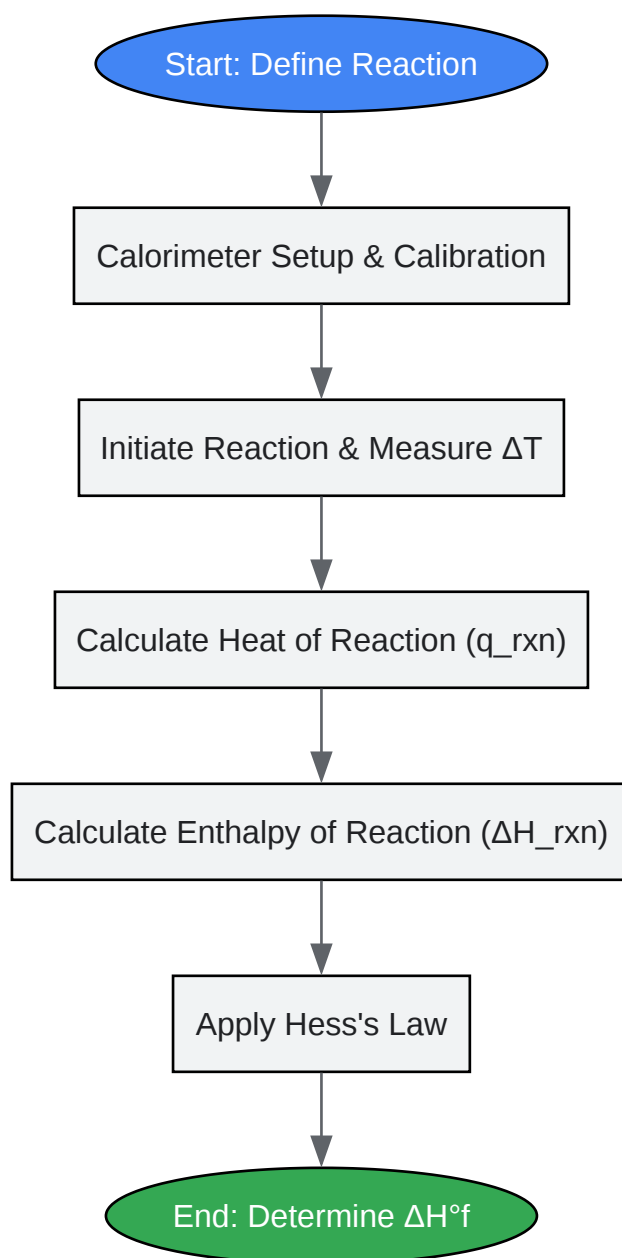
[Click to download full resolution via product page](#)

*Decomposition pathway of **formyl chloride**.*



[Click to download full resolution via product page](#)

Logical relationship between key thermodynamic properties.



[Click to download full resolution via product page](#)

Generalized experimental workflow for calorimetric determination of enthalpy of formation.

- To cite this document: BenchChem. [Thermodynamic Properties of Formyl Chloride Formation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3050398#thermodynamic-properties-of-formyl-chloride-formation\]](https://www.benchchem.com/product/b3050398#thermodynamic-properties-of-formyl-chloride-formation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com